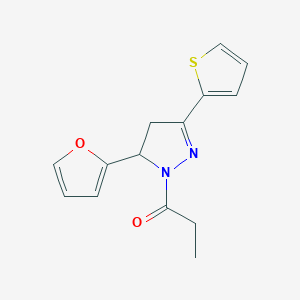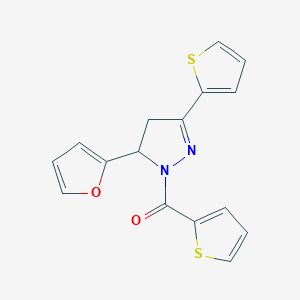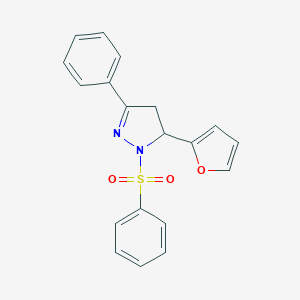![molecular formula C23H26N2O6S2 B488591 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one CAS No. 724437-57-4](/img/structure/B488591.png)
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one, also known as BIPPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIPPO belongs to the class of chromene derivatives and has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinases and topoisomerases. 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been shown to possess anti-oxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is its potential therapeutic applications. 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been found to exhibit anti-tumor and anti-inflammatory activity, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is its low solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one and its potential side effects.
Future Directions
There are several future directions for the research on 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one. One area of research is the development of more efficient synthesis methods for 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one. Additionally, further studies are needed to fully understand the mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one and its potential side effects. Another area of research is the development of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one derivatives with improved pharmacological properties. Finally, clinical trials are needed to evaluate the safety and efficacy of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one in humans.
Synthesis Methods
The synthesis of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one involves the reaction of 3,8-dibromo-6H-benzo[c]chromen-6-one with piperidine-1-sulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one.
Scientific Research Applications
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has been shown to exhibit anti-oxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,8-bis(piperidin-1-ylsulfonyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c26-23-21-15-17(32(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)31-23)33(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVAJLOCEGURNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCCC5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

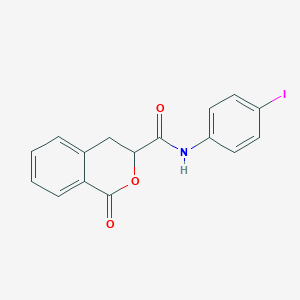
![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)
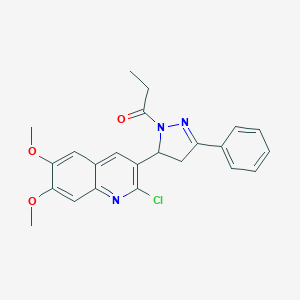
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)
